(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)
Brand Name: Vulcanchem
CAS No.: 133892-72-5
VCID: VC0148084
InChI: InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
SMILES: CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl]
Molecular Formula: C11H19O2Tl
Molecular Weight: 387.651

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)

CAS No.: 133892-72-5

Cat. No.: VC0148084

Molecular Formula: C11H19O2Tl

Molecular Weight: 387.651

* For research use only. Not for human or veterinary use.

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) - 133892-72-5

Specification

CAS No. 133892-72-5
Molecular Formula C11H19O2Tl
Molecular Weight 387.651
IUPAC Name [(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium
Standard InChI InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
Standard InChI Key UZBUPFMEVRRXIY-CFYXSCKTSA-M
SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl]

Introduction

Chemical Identity and Structure

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is a coordination compound featuring thallium in a +1 oxidation state, coordinated by a bidentate ligand derived from 2,2,6,6-tetramethyl-3,5-heptanedione . The compound is characterized by its distinctive structural features, with the thallium center bonded to oxygen atoms of the diketonate ligand.

Basic Chemical Information

The compound's essential chemical data is summarized in the following table:

ParameterValue
CAS Registry Number133892-72-5 (also listed as 56713-38-3 in some sources)
Molecular FormulaC₁₁H₁₉O₂Tl
Molecular Weight387.651 g/mol
IUPAC Name[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium
Standard InChIInChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
Standard InChIKeyUZBUPFMEVRRXIY-CFYXSCKTSA-M

Structural Characteristics

Physical and Chemical Properties

The physical and chemical properties of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) determine its behavior in various applications and influence handling procedures.

Physical Properties

PropertyValue
AppearanceYellow to orange color, off-white crystals
Melting Point159-164°C
Boiling Point260°C (decomposition)
Solubility in WaterInsoluble
Solubility in Organic SolventsHigh solubility in most organic solvents
Flash Point110°C/0.1mm subl.

This compound typically exhibits a yellow to orange color, indicative of its thallium content . It is characterized by its relatively high stability and solubility in organic solvents, which contributes to its utility in various chemical applications.

Chemical Properties

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) demonstrates several notable chemical properties:

  • It forms stable complexes due to the coordination between thallium and the oxygen atoms of the diketonate ligand.

  • The compound shows enhanced stability compared to many other thallium(I) compounds, partly due to the steric protection provided by the bulky tetramethyl groups.

  • The thallium-oxygen bonds exhibit significant covalent character, distinguishing them from similar bonds in alkali metal complexes .

  • The compound can participate in various chemical transformations, particularly in organic synthesis reactions.

These properties collectively make (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) a useful reagent in specialized chemical applications, particularly where its unique coordination properties can be leveraged.

Synthesis and Preparation Methods

The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) typically involves the reaction of thallium(I) salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. This section examines the primary synthetic routes and preparation methods for this compound.

Laboratory Synthesis

The standard laboratory preparation involves:

  • Reaction of thallium(I) salts (typically thallium(I) ethoxide or thallium(I) hydroxide) with 2,2,6,6-tetramethyl-3,5-heptanedione.

  • The reaction is usually carried out in an organic solvent such as ethanol or acetone.

  • The product is purified through recrystallization techniques to achieve high purity.

This synthetic approach provides a reliable method for obtaining the compound with good yield and purity for research purposes.

Applications in Research and Industry

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) finds applications in various fields of chemistry and materials science, leveraging its unique properties as a coordination compound.

Organic Synthesis Applications

In organic synthesis, the compound serves several important functions:

  • As a precursor for the synthesis of other thallium complexes.

  • As a reagent in various organic reactions, particularly for alkylation and acylation of β-dicarbonyl compounds .

  • For the deprotonation and conversion of terminal-carbon-bonded monoanions in specialized organic transformations .

Research by Taylor et al. demonstrated the utility of thallium compounds, including (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), in alkylation and acylation reactions of β-dicarbonyl compounds, providing novel synthetic routes to important organic intermediates .

Materials Science Applications

The compound also has applications in materials science:

  • As a precursor for the preparation of advanced materials with specialized electronic properties.

  • In the development of catalysts for various chemical transformations.

  • For the preparation of electronic materials that leverage the unique electronic properties of thallium(I) complexes .

These applications highlight the versatility of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) in both fundamental research and applied materials development.

Chemical Reactivity

The chemical reactivity of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is influenced by its structural features and the properties of the thallium-oxygen bonds.

Reaction Types

The compound participates in several types of chemical reactions:

  • Oxidation Reactions: The compound can be oxidized under specific conditions, potentially leading to the formation of thallium(III) complexes.

  • Substitution Reactions: The ligand can be substituted with other ligands in the presence of suitable reagents.

  • Deprotonation Reactions: As demonstrated by Yanase et al., the compound can facilitate the deprotonation of terminal-carbon-bonded monoanions in [PdCl(β-dik-C1)(bpy)] complexes, converting them into trihapta dianions .

Reactivity Factors

Several factors influence the reactivity of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I):

  • The covalent character of the thallium-oxygen bonds affects the compound's behavior in various reactions .

  • Steric hindrance from the bulky tetramethyl groups influences accessibility to the reactive centers.

  • Solvation effects can significantly impact reaction pathways and outcomes.

These reactivity characteristics make the compound valuable in specialized synthetic applications where its unique properties can provide advantages over alternative reagents.

Hazard TypeClassification
Signal WordDanger
Hazard StatementsH300 + H330-H373
Hazard CodesT+ (Very Toxic)
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system and skin)
Transport InformationUN1707 6.1/PG II

Comparison with Related Compounds

To better understand the unique properties of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), it is valuable to compare it with related compounds, particularly other metal β-diketonates.

Comparison with Alkali Metal Complexes

Thallium(I) complexes with β-diketones differ significantly from analogous alkali metal complexes:

  • The thallium-oxygen bonds show considerably more covalent character than alkali-metal-oxygen bonds .

  • This increased covalent character influences the reactivity patterns and stability of the thallium complexes.

  • Thallium complexes typically exhibit different coordination geometries compared to alkali metal complexes due to the electronic properties of thallium.

Comparison with Rubidium Complex

The rubidium analog, 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium (Rb(TMHD), CAS: 166439-15-2), provides an interesting comparison:

Property(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)2,2,6,6-tetramethyl-3,5-heptanedionato rubidium
Molecular FormulaC₁₁H₁₉O₂TlC₁₁H₁₉O₂Rb
Molecular Weight387.651 g/mol268.735 g/mol
Bond CharacterMore covalentMore ionic
ReactivityHigher in certain transformationsGenerally lower
LogPNot specified2.96210

This comparison highlights how the identity of the metal center significantly influences the properties and behavior of these coordination compounds .

Current Research and Future Perspectives

Research on (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) continues to evolve, with several areas of active investigation and potential future applications.

Current Research Areas

Current research involving (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) includes:

  • Investigation of its catalytic properties in organic transformations.

  • Exploration of its potential applications in materials science, particularly in electronic materials.

  • Study of its coordination chemistry and potential for forming novel complexes.

Future Perspectives

Several promising directions for future research include:

  • Development of new synthetic methodologies leveraging the unique properties of this thallium complex.

  • Exploration of applications in emerging areas of materials science, such as quantum materials.

  • Investigation of potential applications in specialized areas of chemical research where its unique coordination properties could provide advantages.

These research directions highlight the continuing relevance of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) in contemporary chemical research.

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